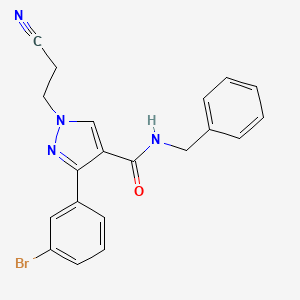![molecular formula C16H13N5O B4924735 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B4924735.png)
4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile, also known as DAPY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. DAPY is a potent inhibitor of the reverse transcriptase enzyme, which is essential for the replication of retroviruses such as HIV.
Mecanismo De Acción
4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile inhibits the reverse transcriptase enzyme by binding to the enzyme's active site and preventing the conversion of RNA to DNA. This prevents the virus from replicating and spreading throughout the body.
Biochemical and Physiological Effects:
4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have a long half-life, which makes it an attractive candidate for the development of once-daily dosing regimens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile is its potent activity against drug-resistant strains of HIV. However, one limitation of 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile is that it may not be effective against all strains of HIV, and further research is needed to determine its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile. One potential application is the development of combination therapies that include 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile and other antiretroviral drugs. Another direction is the modification of 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile to improve its potency and selectivity against HIV. Additionally, further research is needed to determine the safety and efficacy of 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile in vivo, and to explore its potential applications in the treatment of other retroviruses.
In conclusion, 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile is a promising compound with potential applications in the development of new antiretroviral drugs. Its potent activity against drug-resistant strains of HIV, low toxicity, and long half-life make it an attractive candidate for further research and development. However, further studies are needed to determine its efficacy in vivo and to explore its potential applications in the treatment of other retroviruses.
Métodos De Síntesis
The synthesis of 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile involves the reaction of 6-chloro-4-pyrimidinol with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-cyanophenol in the presence of a catalyst such as palladium on carbon to yield 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile.
Aplicaciones Científicas De Investigación
4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile has been extensively studied for its potential applications in the treatment of HIV. In vitro studies have shown that 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile exhibits potent activity against HIV-1 and HIV-2, with low cytotoxicity. 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile has also been shown to inhibit the replication of drug-resistant strains of HIV, making it a promising candidate for the development of new antiretroviral drugs.
Propiedades
IUPAC Name |
4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-11-7-12(2)21(20-11)15-8-16(19-10-18-15)22-14-5-3-13(9-17)4-6-14/h3-8,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCFQSJDWHGHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxybenzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate](/img/structure/B4924655.png)
![2-phenoxyethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4924659.png)
![2-[2-(2,6-dimethyl-4-morpholinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924665.png)

![3-{2-[3-(4-ethylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B4924686.png)

![1-{N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4924703.png)
![4-[3-(methylthio)propyl]morpholine](/img/structure/B4924710.png)


![3-chloro-2-(4-morpholinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4924725.png)

![4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4924758.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3-butoxybenzamide](/img/structure/B4924759.png)